molecular formula C10H15BrN2O B8177231 N-[(6-Bromo-3-pyridyl)methyl]-2-methoxy-N-methylethanamine

N-[(6-Bromo-3-pyridyl)methyl]-2-methoxy-N-methylethanamine

Cat. No.: B8177231
M. Wt: 259.14 g/mol
InChI Key: ZFXURXJOWSQMHG-UHFFFAOYSA-N
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Description

N-[(6-Bromo-3-pyridyl)methyl]-2-methoxy-N-methylethanamine is a chemical compound that features a brominated pyridine ring attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-Bromo-3-pyridyl)methyl]-2-methoxy-N-methylethanamine typically involves the bromination of a pyridine derivative followed by a series of substitution reactions. One common method includes the reaction of 2-chloro-6-methylpyridine with bromotrimethylsilane to form 2-bromo-6-methylpyridine . This intermediate can then be further reacted with appropriate reagents to introduce the methoxy and ethanamine groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(6-Bromo-3-pyridyl)methyl]-2-methoxy-N-methylethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the pyridine ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-[(6-Bromo-3-pyridyl)methyl]-2-methoxy-N-methylethanamine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may serve as a ligand in biochemical assays to study receptor-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(6-Bromo-3-pyridyl)methyl]-2-methoxy-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can engage in π-π stacking interactions, while the ethanamine group may form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(6-Bromo-3-pyridyl)methyl]-2-methoxy-N-methylethanamine is unique due to the combination of its brominated pyridine ring and methoxy-ethanamine backbone. This structure provides distinct reactivity and potential for diverse applications in scientific research.

Properties

IUPAC Name

N-[(6-bromopyridin-3-yl)methyl]-2-methoxy-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O/c1-13(5-6-14-2)8-9-3-4-10(11)12-7-9/h3-4,7H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXURXJOWSQMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)CC1=CN=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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